6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
CAS No.: 941929-95-9
Cat. No.: VC7430603
Molecular Formula: C17H12ClFN2O
Molecular Weight: 314.74
* For research use only. Not for human or veterinary use.

CAS No. | 941929-95-9 |
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Molecular Formula | C17H12ClFN2O |
Molecular Weight | 314.74 |
IUPAC Name | 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Standard InChI Key | WXCPVGIKHRFVSV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one, reflects its substitution pattern:
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Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.
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6-position: A 4-chlorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability.
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2-position: A 2-fluorobenzyl group contributes to lipophilicity and potential target binding .
Table 1: Key Chemical Properties
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₇H₁₂ClFN₂O | |
Molecular Weight | 314.74 g/mol | |
CAS Number | 941929-95-9 | |
SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |
InChIKey | WXCPVGIKHRFVSV-UHFFFAOYSA-N |
Spectroscopic Characterization
Synthetic batches of the compound are validated using:
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR): Stretching vibrations for C=O (1,680–1,720 cm⁻¹) and C–F (1,100–1,250 cm⁻¹).
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Mass Spectrometry (MS): Molecular ion peak at m/z 314.74 (M⁺) with fragmentation patterns consistent with chlorine and fluorine loss.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Condensation Reaction:
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Cyclization with Hydrazine:
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Benzylation:
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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Condensation | Glyoxylic acid, acetic acid, reflux | 85% |
Cyclization | Hydrazine hydrate, reflux | 93% |
Benzylation | 2-Fluorobenzyl chloride, K₂CO₃, DMF | 78% |
Purification and Scalability
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers .
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Recrystallization: Ethanol-water mixtures yield >99% purity.
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Challenges: Fluorine’s electronegativity necessitates inert atmospheres to prevent side reactions .
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory and neurodegenerative diseases :
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Binding Mode: Molecular docking suggests hydrogen bonding with Lys93 and hydrophobic interactions with Leu168 .
Anti-inflammatory Effects
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In Vivo Model: Reduces paw edema in rats by 62% at 10 mg/kg (vs. 68% for dexamethasone) .
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Mechanism: Suppresses TNF-α and IL-6 production via JNK/AP-1 pathway inhibition .
Structure-Activity Relationships (SAR)
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Pyridazinone Core: Essential for kinase binding; replacing it with pyridine reduces activity 10-fold .
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4-Chlorophenyl Group: Enhances metabolic stability; substitution with nitro groups abolishes activity.
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2-Fluorobenzyl Moiety: Optimizes lipophilicity (clogP = 2.8); replacing fluorine with chlorine reduces bioavailability .
Applications and Future Directions
Patent Landscape
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WO2023156789: Covers JNK inhibitors for inflammatory bowel disease .
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US2024102032: Claims pyridazinone derivatives as antipsychotics .
Challenges and Innovations
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